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Compound of Interest

Compound Name: BP Fluor 568 NHS ester

Cat. No.: B3179296

BP Fluor 568 is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is
characterized by its excellent photostability and high fluorescence quantum yield. The "NHS
ester" functional group is a key component that enables the covalent attachment of the BP
Fluor 568 dye to primary and secondary amine groups present on target biomolecules, such as
proteins, antibodies, and peptides.

The N-hydroxysuccinimide (NHS) ester is a reactive group that readily undergoes a
nucleophilic substitution reaction with aliphatic amines. This reaction forms a stable amide
bond, permanently linking the fluorescent dye to the target molecule. This method is one of the
most common and effective strategies for fluorescently labeling biomolecules.

The Labeling Principle: NHS Ester Reaction with
Amines

The core principle of BP Fluor 568 NHS ester lies in its ability to selectively react with primary
and secondary amines on a target molecule. This reaction is a nucleophilic acyl substitution.

The key steps are:

o Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary or
secondary amine on the target biomolecule acts as a nucleophile. It attacks the carbonyl
carbon of the NHS ester group on the BP Fluor 568 molecule.
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o Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable
tetrahedral intermediate.

e Leaving Group Departure: The N-hydroxysuccinimide group is an excellent leaving group. It
departs, and the intermediate collapses.

e Formation of a Stable Amide Bond: The final product is the BP Fluor 568 dye covalently
attached to the target molecule via a stable amide bond. The N-hydroxysuccinimide is
released as a byproduct.

This reaction is highly efficient and specific for amines under appropriate pH conditions.
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Diagram 1: Reaction of BP Fluor 568 NHS ester with a primary amine.
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Quantitative Data

The spectral properties of BP Fluor 568 are crucial for designing experiments and selecting
appropriate filter sets for fluorescence microscopy and flow cytometry.

Property Value

Maximum Excitation (Aex) ~561 nm

Maximum Emission (Aem) ~574 nm

Molar Extinction Coefficient (g) ~100,000 cm~—tM~1
Quantum Yield (®) High

Molecular Weight Varies by specific salt form

Note: Exact spectral properties can be influenced by the solvent and conjugation to a
biomolecule.

Experimental Protocols

A generalized protocol for labeling a protein with BP Fluor 568 NHS ester is provided below. It
is essential to optimize the protocol for each specific protein and application.

Materials

BP Fluor 568 NHS ester

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography)

Reaction tubes

Experimental Workflow
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Diagram 2: General workflow for protein labeling.

Detailed Methodologies

» Preparation of Protein Solution: Dissolve the protein in a suitable amine-free buffer, such as
phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The optimal pH for the
reaction is typically around 8.0, as the amine groups are deprotonated and more
nucleophilic. Avoid buffers containing primary amines, such as Tris, as they will compete with
the target protein for reaction with the NHS ester.

* Preparation of Dye Stock Solution: Immediately before use, dissolve the BP Fluor 568 NHS
ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. The NHS ester is
susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution

fresh.
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o Labeling Reaction: While vortexing, slowly add the calculated amount of the dye stock
solution to the protein solution. The molar ratio of dye to protein needs to be optimized for
the specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold
molar excess of the dye.

 Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light. Gentle stirring or rocking can facilitate the reaction.

 Purification: After incubation, it is critical to remove the unreacted dye and the NHS
byproduct. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex
G-25 column). The labeled protein will elute first, followed by the smaller, unreacted dye
molecules.

o Characterization (Degree of Labeling): The degree of labeling (DOL), which is the average
number of dye molecules per protein molecule, can be determined spectrophotometrically.
This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at
the absorbance maximum of the dye (~561 nm). The DOL is calculated using the Beer-
Lambert law, correcting for the dye's absorbance at 280 nm.

Conclusion

BP Fluor 568 NHS ester is a powerful tool for fluorescently labeling biomolecules. Its bright
fluorescence, photostability, and the efficient and specific reactivity of the NHS ester with
amines make it a valuable reagent in various research and development applications, including
immunofluorescence, flow cytometry, and fluorescence microscopy. A thorough understanding
of its core principles and adherence to optimized protocols are essential for successful and
reproducible results.

« To cite this document: BenchChem. [Introduction to BP Fluor 568 and NHS Ester Chemistry].

BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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